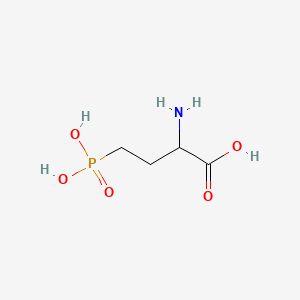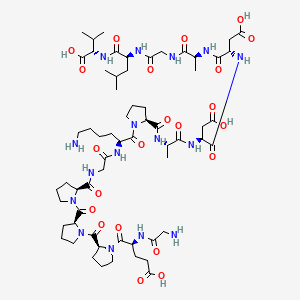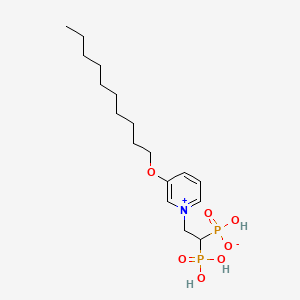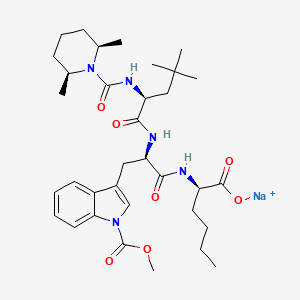
2-Amino-4-phosphonobutyric acid
描述
DL-2-氨基-4-膦酰基丁酸,通常称为DL-AP4,是一种广谱谷氨酸能拮抗剂。它是一种合成化合物,主要用于科学研究,以研究中枢神经系统和视觉系统。 DL-AP4以其竞争性抑制谷氨酸结合的能力而闻名,使其成为神经科学研究中宝贵的工具 .
作用机制
DL-AP4充当谷氨酸结合的竞争性抑制剂。它与谷氨酸受体结合,阻止谷氨酸激活这些受体。这种抑制会影响突触传递和神经信号传导,使DL-AP4成为研究中枢神经系统和视觉系统的重要工具。 该化合物的谷氨酸结合表观解离常数(Kd)为66 μM .
生化分析
Biochemical Properties
2-Amino-4-phosphonobutanoic acid is a potent and selective agonist for the group III metabotropic glutamate receptors (mGluR 4/6/7/8) . It interacts with these receptors, influencing their activity and playing a significant role in biochemical reactions .
Cellular Effects
The effects of 2-Amino-4-phosphonobutanoic acid on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 2-Amino-4-phosphonobutanoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its role as a potent and selective agonist for the group III metabotropic glutamate receptors .
Temporal Effects in Laboratory Settings
The effects of 2-Amino-4-phosphonobutanoic acid change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of 2-Amino-4-phosphonobutanoic acid vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
2-Amino-4-phosphonobutanoic acid is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-Amino-4-phosphonobutanoic acid within cells and tissues are essential aspects of its biochemical properties. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-Amino-4-phosphonobutanoic acid and its effects on activity or function are significant. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
准备方法
合成路线和反应条件
DL-AP4是通过一系列化学反应合成的,这些反应涉及将氨基和膦酰基引入丁酸骨架。合成通常包括以下步骤:
起始原料: 合成从丁酸开始。
胺化: 通过与氨或胺衍生物反应,将氨基引入丁酸。
膦酸化: 使用磷酰化剂(如三氯化磷或氧氯化磷)将膦酰基添加到化合物中。
工业生产方法
DL-AP4的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产量和纯度。 工业方法也可能包括额外的纯化和质量控制步骤,以确保一致性和符合监管标准 .
化学反应分析
反应类型
DL-AP4经历各种化学反应,包括:
氧化: DL-AP4可以被氧化以形成相应的氧代衍生物。
还原: 还原反应可以将DL-AP4转化为其还原形式。
取代: 取代反应可以将氨基或膦酰基替换为其他官能团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 取代反应通常涉及在酸性或碱性条件下使用卤化物或亲核试剂。
主要产品
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生氧代衍生物,而取代反应可以产生各种取代的丁酸衍生物 .
科学研究应用
DL-AP4具有广泛的科学研究应用,包括:
神经科学: 用于研究谷氨酸在突触传递和神经信号传导中的作用。
药理学: 研究谷氨酸拮抗剂对各种生理过程的影响。
视觉研究: 探索谷氨酸拮抗剂对视觉处理和视网膜功能的影响。
药物开发: 用作开发新型谷氨酸受体拮抗剂的参考化合物 .
相似化合物的比较
类似化合物
L-AP4: DL-AP4的L-异构体,也是谷氨酸拮抗剂。
D-AP4: DL-AP4的D-异构体,具有相似的特性。
DL-AP5: 另一种结构略有不同的谷氨酸拮抗剂。
独特性
DL-AP4作为谷氨酸能拮抗剂的广谱活性使其独一无二。它可以抑制多种类型的谷氨酸受体,使其成为研究中通用的工具。 它以特定的Kd值竞争性抑制谷氨酸结合的能力也使其与其他类似化合物区别开来 .
属性
IUPAC Name |
2-amino-4-phosphonobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOQBQRIEWHWBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017567 | |
| Record name | 2-Amino-4-phosphonobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6323-99-5, 20263-07-4 | |
| Record name | 2-Amino-4-phosphonobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6323-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-phosphonobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2 APB | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC30079 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-phosphonobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-2-Amino-4-phosphonobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-4-PHOSPHONOBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8B59H10OK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1-Hydroxy-1-phosphono-2-[1,1';4',1'']terphenyl-3-yl-ethyl)-phosphonic acid](/img/structure/B1667481.png)
![[2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid](/img/structure/B1667482.png)







